

Application Notes: Eravacycline Susceptibility Testing

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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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Eravacycline (ERV) is a novel, fully synthetic **fluorocycline** antibiotic approved for treating complicated intra-abdominal infections (cIAI) in adults [1] [2]. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and is designed to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins [1]. Its broad-spectrum activity encompasses many Gram-negative bacteria (including ESBL and carbapenem-resistant strains), Gram-positive bacteria, and anaerobes [1] [3].

The **FDA recognizes CLSI standards** for antimicrobial susceptibility testing. While eravacycline is listed on the FDA's interpretive criteria website, the specific breakpoints are noted as an exception to the fully recognized CLSI M100 standard [4]. This implies that specific, officially recognized CLSI breakpoints for eravacycline in the M100 document are not publicly detailed. Therefore, laboratories must rely on other recognized standards, such as those defined by the FDA or EUCAST, and ensure their testing methods are verified.

Susceptibility Testing Methods and Performance

The **broth microdilution (BMD)** method is the reference standard for determining ERV's Minimum Inhibitory Concentration (MIC) [1]. The **ETEST** (gradient diffusion method) has been evaluated as a practical and reliable alternative.

A 2023 multicenter study evaluated the performance of ETEST ERV against the BMD reference method for *Enterobacteriaceae* and *Enterococcus* spp., using FDA and EUCAST breakpoints [1]. The table below summarizes the key performance metrics from this evaluation.

Table 1: Performance of ETEST Eravacycline vs. Broth Microdilution

Organism Group	Essential Agreement (EA)	Categorical Agreement (CA)	Very Major Error (VME) Rate	Major Error (ME) Rate
Enterobacteriaceae (Clinical & Challenge isolates)	99.4%	98.0%	5.4%	1.3%
Enterococcus spp. (Clinical & Challenge isolates)	100.0%	94.9%	33.33%	3.1%
E. coli & <i>Enterococcus</i> spp. (According to EUCAST criteria)	99.0% - 100.0%	100.0%	0%	0%

Notes: EA indicates the percentage of MIC results by ETEST that are within one doubling dilution of the BMD result. CA indicates the percentage of isolates assigned to the same susceptibility category (S/I/R) by both methods. VME occurs when a resistant isolate is misclassified as susceptible. ME occurs when a susceptible isolate is misclassified as resistant [1].

In Vitro Activity Against Resistant Pathogens

Eravacycline demonstrates potent in vitro activity against a range of multidrug-resistant Gram-negative bacilli, as evidenced by studies on clinical isolates from China. The following table presents MIC data against key resistant pathogens.

Table 2: In Vitro Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Bacilli Data from a study of isolates from 2021-2024 in Fujian, China [5]

Pathogen	Number of Isolates	Eravacycline MIC ₅₀ (µg/mL)	Eravacycline MIC ₉₀ (µg/mL)
Carbapenem-Resistant <i>A. baumannii</i> (CRAB)	235	0.5	1
Carbapenem-Resistant <i>K. pneumoniae</i> (CRKP)	158	0.5	2
Carbapenem-Resistant <i>E. coli</i> (CRECO)	48	0.25	0.5

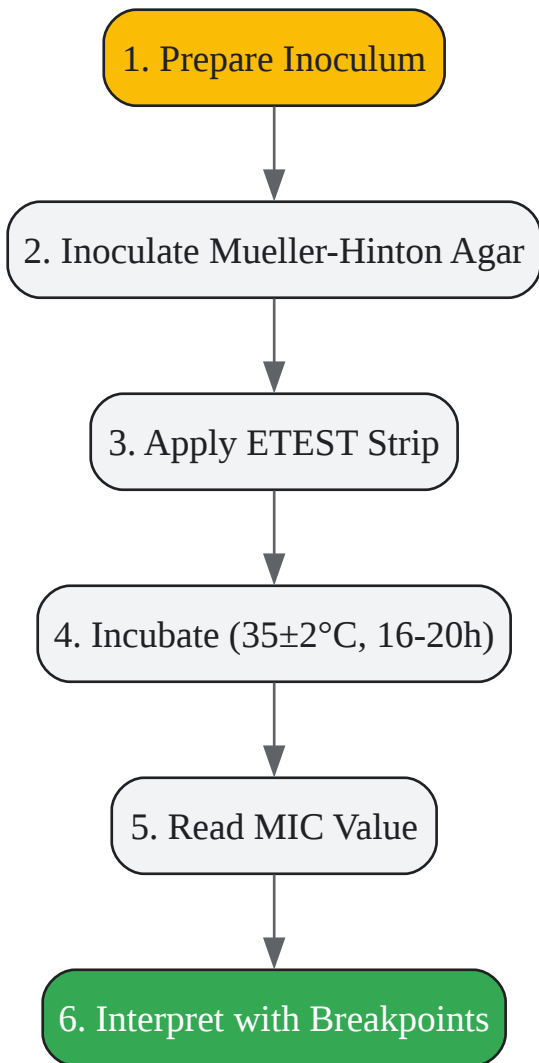
The study concluded that ERV is a potent agent against these challenging pathogens, providing a valuable therapeutic option [5]. Furthermore, real-world evidence, while limited, suggests clinical utility for ERV in treating infections caused by *Stenotrophomonas maltophilia* and in respiratory settings, with one study reporting an 87.6% clinical efficacy rate [2] [6].

Detailed Experimental Protocol: ETEST Eravacycline

This protocol outlines the steps for determining the MIC of eravacycline using the ETEST gradient diffusion method, based on a multicenter evaluation [1].

Workflow Overview

The diagram below illustrates the key stages of the ETEST susceptibility testing process.



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Materials

- **ETEST Eravacycline strip** (bioMérieux) [1]
- **Cation-adjusted Mueller-Hinton Agar (CAMHA)** plates
- **Saline suspension (0.85%)** or broth medium for inoculum preparation
- **McFarland standard (0.5)**
- **Sterile cotton swabs**
- **Incubator** set to $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$

Step-by-Step Procedure

- **Prepare Inoculum:** Pick 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend them in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL) [1].
- **Inoculate Agar Plate:** Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum suspension. Rotate the swab firmly against the inside of the tube above the fluid level to remove excess inoculum. Streak the entire surface of the CAMHA plate three times, rotating the plate approximately 60° each time to ensure even distribution.
- **Apply ETEST Strip:** Allow the inoculated plate to dry at room temperature for a few minutes. Using forceps, place the ETEST eravacycline strip onto the agar surface. Ensure the strip makes complete contact, with the MIC scale facing upward and the concentration gradient appropriately oriented.
- **Incubate:** Invert the plates and incubate in an ambient air incubator at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours. Do not incubate in CO_2 , as it can affect the activity of eravacycline and invalidate the results.
- **Read MIC:** After incubation, examine the plate. The MIC is read where the edge of the inhibition ellipse intersects the side of the ETEST strip. Ignore thin growth or micro-colonies within the ellipse, as well as resistant sub-populations.
- **Interpretation:** Compare the MIC value to the appropriate interpretive breakpoints. As of early 2025, CLSI M100 does not list eravacycline breakpoints. Therefore, consult the current **FDA Susceptibility Test Interpretive Criteria (STIC)** or other applicable standards (e.g., EUCAST) for the most up-to-date breakpoints [4] [1].

Important Considerations for Researchers

- **Quality Control:** Always include appropriate quality control strains (e.g., *E. coli* ATCC 25922) when performing susceptibility testing to ensure the accuracy and precision of the results [5].
- **Regulatory Status:** The ETEST ERV is FDA-cleared and CE-marked for testing *Enterobacteriaceae* and *Enterococcus faecalis/faecium*. It is **not** cleared for *Staphylococcus aureus*, *Streptococcus viridans* group, or anaerobic organisms [1].
- **Regional Standards:** Be aware of regional differences. In 2025, China officially published its own standardized testing specifications and breakpoints for eravacycline, which were developed by integrating international standards with local data [3] [7].
- **Breakpoint Implementation:** CLSI, APHL, ASM, CAP, and the CDC have jointly developed a **Breakpoint Implementation Toolkit (BIT)** to assist labs in updating their MIC breakpoints, a process that is required for compliance with standards [8].

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References

1. Multicenter Clinical Evaluation of ETEST Eravacycline for ... [pmc.ncbi.nlm.nih.gov]
2. Clinical Outcomes of Eravacycline in Patients Treated for ... [pmc.ncbi.nlm.nih.gov]
3. Everest Medicines Announces Official Publication of the ... [prnewswire.com]
4. Antibacterial Susceptibility Test Interpretive Criteria [fda.gov]
5. In vitro activity of Eravacycline against carbapenem-resistant ... [bmcmicrobiol.biomedcentral.com]
6. The efficacy and safety of eravacycline in the treatment ... [sciencedirect.com]
7. Eravacycline testing guidelines officially published by ... [vir.com.vn]
8. Breakpoint Implementation Toolkit (BIT) | Resources [clsi.org]

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